molecular formula C14H17BrFNO4 B13478851 (S)-3-(3-Bromo-2-fluorophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid

(S)-3-(3-Bromo-2-fluorophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid

Cat. No.: B13478851
M. Wt: 362.19 g/mol
InChI Key: KOGJKRRKUMYSBL-JTQLQIEISA-N
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Description

(S)-3-(3-Bromo-2-fluorophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid is a chiral compound with significant potential in various fields of scientific research. This compound features a bromine and fluorine-substituted phenyl ring, a tert-butoxycarbonyl (Boc) protected amino group, and a propanoic acid moiety. The presence of these functional groups makes it a versatile intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(3-Bromo-2-fluorophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid typically involves several key steps:

    Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine substituents at the 3 and 2 positions, respectively.

    Amino Group Protection: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.

    Chiral Synthesis: The chiral center is introduced through asymmetric synthesis, often using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.

    Coupling Reaction: The protected amino group is coupled with a propanoic acid derivative to form the final product.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(3-Bromo-2-fluorophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid can undergo various chemical reactions, including:

    Substitution Reactions:

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to reveal the free amino group.

    Coupling Reactions: The carboxylic acid moiety can be activated and coupled with amines or alcohols to form amides or esters.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

    Coupling: Carbodiimides like EDCI or DCC are used to activate the carboxylic acid for coupling reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Deprotected Amino Acid: Removal of the Boc group yields the free amino acid.

    Amides and Esters: Coupling reactions produce amides or esters, depending on the reactants.

Scientific Research Applications

(S)-3-(3-Bromo-2-fluorophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.

    Biological Studies: It can be employed in studies investigating the effects of fluorine and bromine substituents on biological activity.

    Material Science: The compound’s unique properties make it useful in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of (S)-3-(3-Bromo-2-fluorophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid depends on its specific application. In medicinal chemistry, it may act as a ligand for receptors or enzymes, modulating their activity. The presence of the bromine and fluorine substituents can influence the compound’s binding affinity and selectivity, while the Boc-protected amino group can be deprotected to reveal a functional group that interacts with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-(3-Chloro-2-fluorophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid
  • (S)-3-(3-Bromo-2-chlorophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid
  • (S)-3-(3-Bromo-2-methylphenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid

Uniqueness

(S)-3-(3-Bromo-2-fluorophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid is unique due to the specific combination of bromine and fluorine substituents on the phenyl ring. This combination can significantly influence the compound’s reactivity, binding properties, and overall chemical behavior, making it distinct from other similar compounds.

Properties

Molecular Formula

C14H17BrFNO4

Molecular Weight

362.19 g/mol

IUPAC Name

(3S)-3-(3-bromo-2-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C14H17BrFNO4/c1-14(2,3)21-13(20)17-10(7-11(18)19)8-5-4-6-9(15)12(8)16/h4-6,10H,7H2,1-3H3,(H,17,20)(H,18,19)/t10-/m0/s1

InChI Key

KOGJKRRKUMYSBL-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=C(C(=CC=C1)Br)F

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=C(C(=CC=C1)Br)F

Origin of Product

United States

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